5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-cyclopropyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-2-5-12-9(7-3-4-7)8(10)6-11-12/h6-7H,2-5,10H2,1H3 |
InChI Key |
WXZWFYKPTVKLBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C2CC2 |
Origin of Product |
United States |
Synthetic Strategies for 5 Cyclopropyl 1 Propyl 1h Pyrazol 4 Amine and Analogous Pyrazol 4 Amines
Foundational Cyclocondensation Reactions in Pyrazole (B372694) Synthesis
The construction of the pyrazole ring is most commonly achieved through cyclocondensation reactions. These methods involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic component to form the five-membered heterocyclic ring.
Reactions of Hydrazines with 1,3-Difunctional Carbonyl Compounds
The reaction of hydrazines with 1,3-dicarbonyl compounds, a classic method known as the Knorr pyrazole synthesis, remains a primary and straightforward approach for creating substituted pyrazoles. mdpi.comnih.gov This reaction involves the condensation of a hydrazine, acting as a bidentate nucleophile, with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov The reaction can also proceed with α,β-unsaturated carbonyl compounds. mdpi.comnih.gov
When unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, the reaction can potentially yield a mixture of two regioisomers. mdpi.comresearchgate.net For instance, the reaction of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can produce two different isomers. nih.gov The regioselectivity of the reaction is influenced by the reaction conditions, such as the solvent and the presence of catalysts. nih.gov
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting Pyrazole | Key Features |
|---|---|---|---|
| Propylhydrazine (B1293729) | 1-Cyclopropyl-1,3-butanedione | 5-Cyclopropyl-1-propyl-3-methyl-1H-pyrazole | Direct formation of the pyrazole core with desired N1 and C5 substituents. |
| Arylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Mixture of regioisomeric pyrazoles | Demonstrates the challenge of regioselectivity with unsymmetrical reactants. nih.gov |
| Hydrazine Hydrate (B1144303) | β-Arylchalcones | 3,5-Diaryl-1H-pyrazoles | Involves an α,β-unsaturated ketone as the 1,3-dielectrophile. nih.gov |
Approaches Utilizing β-Ketonitriles and Related Systems
β-Ketonitriles are versatile precursors for the synthesis of 5-aminopyrazoles. beilstein-journals.org The reaction of a β-ketonitrile with a hydrazine involves the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. beilstein-journals.org This method is highly effective for producing pyrazoles with an amino group at the C5 position. beilstein-journals.org
For example, the condensation of various β-ketonitriles with hydrazine hydrate is a widely used method for the synthesis of 5-aminopyrazole derivatives. beilstein-journals.org Similarly, N-substituted 5-aminopyrazoles can be obtained by reacting β-ketonitriles with substituted hydrazines. mdpi.com The reaction conditions can be optimized to improve yields and regioselectivity.
Synthesis from Isoxazoles via Ring-Opening
An alternative route to pyrazoles, particularly aminopyrazoles, involves the ring transformation of isoxazoles. organic-chemistry.org This method can proceed via a one-step or two-step process. In the one-step method, hydrazine is used to open the isoxazole (B147169) ring, leading to an unisolated ketonitrile intermediate which then cyclizes to form the aminopyrazole. organic-chemistry.orgchim.it The two-step process involves the initial ring opening of the isoxazole by a base, such as hydroxide, to generate the ketonitrile, which is then treated with hydrazine to form the pyrazole. organic-chemistry.orgchim.it This transformation is a useful strategy for accessing pyrazole structures that may be difficult to obtain through direct cyclocondensation methods. tandfonline.comreddit.com
Targeted Synthesis of Pyrazol-4-amines
The synthesis of pyrazol-4-amines requires specific strategies to ensure the correct placement of the amino group at the C4 position of the pyrazole ring.
Regioselective Methodologies for Functionalization at the C4-Amino Position
Achieving regioselective functionalization at the C4 position to introduce an amino group is a key challenge in the synthesis of compounds like 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine. One approach involves the use of starting materials that already contain a nitrogen-containing functional group at the position corresponding to the eventual C4 of the pyrazole. For instance, the Thorpe-Ziegler cyclization of appropriately substituted precursors can lead to the formation of 4-aminopyrazoles.
Another strategy involves the functionalization of a pre-formed pyrazole ring. This can be achieved through electrophilic substitution reactions, such as nitration at the C4 position, followed by reduction of the nitro group to an amino group. The success of this approach depends on the directing effects of the substituents already present on the pyrazole ring.
| Starting Material | Reaction Sequence | Resulting Product | Key Features |
|---|---|---|---|
| 5-Cyclopropyl-1-propyl-1H-pyrazole | 1. Nitration (e.g., HNO₃/H₂SO₄) 2. Reduction (e.g., H₂/Pd-C) | This compound | Post-cyclization functionalization of the pyrazole core. |
| Substituted β-dicarbonyl with a C2-amino or protected amino group | Cyclocondensation with propylhydrazine | Protected this compound | Incorporation of the C4-amino precursor into the 1,3-dicarbonyl component. |
Strategies for Introducing Cyclopropyl (B3062369) Substituents into the Pyrazole Scaffold
The introduction of a cyclopropyl group at the C5 position can be accomplished in several ways. One direct method is to use a 1,3-dicarbonyl compound that already contains a cyclopropyl group, such as 1-cyclopropyl-1,3-butanedione, in the cyclocondensation reaction with the appropriate hydrazine. researchgate.net
Alternatively, the cyclopropyl group can be introduced onto a pre-existing pyrazole ring through cross-coupling reactions. For example, a pyrazole with a suitable leaving group (e.g., a halogen) at the C5 position can be coupled with a cyclopropylboronic acid or a related organometallic reagent under palladium catalysis. Another approach involves the cyclopropanation of a pyrazole derivative bearing an appropriate alkenyl or other reactive functional group at the C5 position. Recent synthetic methodologies have also explored stereoselective additions to cyclopropenes to generate substituted cyclopropanes that can be further elaborated into the desired pyrazole structures. mdpi.com
Methods for Incorporating Propyl Substituents at the N1-Position
The introduction of an alkyl substituent, such as a propyl group, at the N1-position of the pyrazole ring is a critical step in the synthesis of this compound. Pyrazole itself is an aromatic heterocycle with two nitrogen atoms, one of which is a basic, pyridine-like nitrogen, and the other is a non-basic, pyrrole-like nitrogen bearing a hydrogen atom. researchgate.net Alkylation can theoretically occur at either nitrogen, leading to a mixture of N1 and N2 isomers. Achieving regioselectivity for the desired N1-propyl product is paramount.
The regiochemical outcome of N-alkylation is governed by a combination of steric and electronic factors, as well as the reaction conditions employed. researchgate.netmdpi.com
Steric Hindrance: The presence of a substituent at the C5 position, such as the cyclopropyl group in the target compound, generally directs alkylation to the less sterically hindered N1 position. The bulkier the C5-substituent, the greater the preference for N1-alkylation.
Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio. In many cases, using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) facilitates the reaction. researchgate.net
Nature of the Alkylating Agent: The reactivity of the propylating agent (e.g., 1-bromopropane, 1-iodopropane, propyl tosylate) also plays a role.
A general approach involves the deprotonation of the N-H of a 5-cyclopropyl-1H-pyrazol-4-amine precursor with a suitable base, followed by nucleophilic substitution with a propyl halide. A catalyst-free Michael reaction has also been reported as a highly regioselective method for N1-alkylation of various pyrazoles, achieving N1/N2 ratios greater than 99.9:1. researchgate.net This method's applicability extends to producing di-, tri-, and tetra-substituted pyrazoles in a single step. researchgate.net
| Alkylation Method | Typical Reagents | Key Features | Regioselectivity |
| Direct Alkylation | Propyl halide (e.g., Pr-Br, Pr-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO) | Common and straightforward method. | Good to excellent for N1, especially with C5-substituents. |
| Michael Addition | Acrylate esters or other Michael acceptors | Catalyst-free, high yield, and exceptional regioselectivity. | >99.9:1 for N1-alkylation. researchgate.net |
| Mitsunobu Reaction | Propanol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | Mild conditions, suitable for sensitive substrates. | Generally favors N1-alkylation. |
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry has seen the advent of several advanced techniques that offer significant advantages over conventional heating methods, including enhanced reaction rates, higher yields, improved safety profiles, and greener processes. These innovations are highly applicable to the synthesis of pyrazole derivatives.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. This technique dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity. dergipark.org.treurekaselect.com The process involves efficient heating through the direct interaction of microwaves with polar molecules in the reaction mixture. nih.gov
For pyrazole synthesis, MAOS has been successfully applied to the condensation reactions of hydrazines with α,β-unsaturated carbonyl compounds or β-ketonitriles. dergipark.org.trnih.gov For instance, 5-aminopyrazol-4-yl ketones have been prepared rapidly and efficiently from β-ketonitriles and hydrazines using microwave dielectric heating. nih.gov Similarly, pyrazolo-[3,4-b]-quinoline derivatives have been synthesized in excellent yields (91-98%) in just 5 minutes under microwave conditions. nih.gov This method's efficiency is highlighted by comparisons showing that conventional heating failed to produce the desired product even after three days. nih.gov
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
| Pyrazole Synthesis | Aryl aldehydes, Dimedone, 5-amino-3-methyl-1-phenylpyrazole | Aqueous ethanol, 50°C, MW | 5 min | 91-98% | nih.gov |
| Pyrazole Synthesis | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid, 120°C, 360W MW | 7-10 min | 68-86% | rsc.org |
| Pyrazole-based Benzo[d]imidazole Synthesis | 1-phenyl-1H-pyrazole-4-carbaldehydes, o-phenylene diamine | DMF, 100°C, 300W MW | 7-9 min | 77-89% | rsc.org |
Ultrasound-Assisted Synthesis
This green chemistry approach has been applied to the synthesis of various pyrazole derivatives. For example, a catalyst-free multicomponent reaction to produce pyrano[2,3-c]pyrazoles was facilitated by ultrasonic irradiation in water, yielding excellent results. nih.gov Similarly, tetrazole-based pyrazoline and isoxazoline (B3343090) derivatives have been efficiently synthesized using ultrasound, demonstrating its utility in creating complex heterocyclic systems. nih.gov
| Product | Reactants | Conditions | Key Advantage | Reference |
| Dihydropyrano[2,3-c]pyrazoles | Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, Malononitrile (B47326) | Water, Ultrasonic irradiation | Catalyst-free, Green solvent | nih.gov |
| Pyrazolone Derivatives | Diazo compounds, Hydrazine hydrate/Phenylhydrazine | Ethanol, Ultrasonic irradiation | High yields, Pure product | researchgate.net |
| Tetrazole-based pyrazolines | Chalcones, Hydrazine hydrate | Ethanol, Ultrasonic irradiation | Reduced reaction time, High yields | nih.gov |
Continuous Flow Chemistry Approaches
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, reproducibility, and scalability. mdpi.comgalchimia.com A key advantage is the ability to safely handle hazardous or unstable intermediates, as they are generated and consumed in situ in small volumes. nih.govnih.gov
The synthesis of pyrazoles is well-suited to flow chemistry. A four-step continuous flow process has been developed for converting anilines into pyrazoles, which avoids the isolation of hazardous diazonium salt and hydrazine intermediates. nih.gov This method incorporates a metal-free reduction step using vitamin C, enhancing its sustainability. nih.gov Flow systems have also been designed for the synthesis of pyrazoles from vinylidene keto esters and hydrazine derivatives, as well as for the 1,3-dipolar cycloaddition of terminal alkynes with diazomethane (B1218177) precursors. mdpi.comnih.gov
Catalytic Synthesis Methods (e.g., Transition-Metal Catalysis, Organocatalysis)
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. Both transition-metal catalysis and organocatalysis have been extensively used in the synthesis of pyrazoles.
Transition-Metal Catalysis: Metals like palladium, copper, ruthenium, and iron are frequently used to construct the pyrazole core or functionalize it. nih.govorganic-chemistry.org
Palladium (Pd): Suzuki-Miyaura cross-coupling reactions are used to introduce aryl or heteroaryl groups onto the pyrazole ring, typically at a pre-functionalized (e.g., brominated) position. nih.gov
Copper (Cu): Copper catalysts are employed in aerobic oxidative cyclizations of β,γ-unsaturated hydrazones and in multicomponent reactions to form 1,3-substituted pyrazoles via a domino cyclization-Ullmann coupling sequence. organic-chemistry.orgbeilstein-journals.org
Ruthenium (Ru): Ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles, with water and hydrogen gas as the only byproducts. organic-chemistry.org
Organocatalysis: This approach uses small organic molecules to catalyze reactions, avoiding potentially toxic or expensive metals. For pyrazole synthesis, organocatalysts like DBU have been used "on-water" under microwave irradiation to synthesize functionalized indolizines from pyridine-2-carboxaldehydes, a reaction pathway that can involve pyrazole-like intermediates or analogous cyclizations. researchgate.net
| Catalyst Type | Catalyst Example | Reaction | Substrates | Reference |
| Transition-Metal | Palladium(0) | Suzuki-Miyaura Cross-Coupling | Arylated pyrazole amides | nih.gov |
| Transition-Metal | Ruthenium(II) | Intramolecular Oxidative C-N Coupling | Hydrazones | organic-chemistry.org |
| Transition-Metal | Copper(I) | [3+2] Cycloaddition | Enaminone, Hydrazine, Aryl halide | beilstein-journals.org |
| Organocatalysis | DBU | Baylis–Hillman/Cyclization | Pyridine-2-carboxaldehydes, α,β‐unsaturated compounds | researchgate.net |
Multicomponent Reactions (MCRs) for Pyrazole Ring Construction
Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. beilstein-journals.org MCRs are highly efficient, atom-economical, and ideal for generating molecular diversity. acs.org They represent a powerful strategy for constructing the pyrazole ring.
The synthesis of pyrazoles via MCRs often involves the condensation of a hydrazine component with a 1,3-dielectrophile that is generated in situ from the other components. beilstein-journals.org
Three-Component Reactions: A common approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile or a β-ketoester), and a hydrazine. beilstein-journals.orgrsc.org This strategy has been used to synthesize a wide variety of polysubstituted 5-aminopyrazoles and pyrazole-4-carboxylates. beilstein-journals.org
Four-Component Reactions: More complex pyrazole-fused systems, such as pyrano[2,3-c]pyrazoles, can be assembled via four-component reactions, typically involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govrsc.org These reactions proceed through a series of sequential transformations, including condensation and cyclization, in a one-pot fashion. nih.gov
| No. of Components | Reactants | Catalyst/Conditions | Product Type | Reference |
| Three | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Three | Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP, Room Temperature | Pyrazole-linked thiazoles | acs.org |
| Three | Phenyl hydrazines, Aldehydes, Malononitrile | Sodium p-toluene sulfonate (NaPTS), Aqueous medium | Multisubstituted 5-amino pyrazoles | rsc.org |
| Four | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |
Green Chemistry Principles Applied to Pyrazole Synthesis
The synthesis of pyrazole derivatives, a cornerstone in medicinal and agricultural chemistry, has traditionally involved methods that are often at odds with environmental stewardship, utilizing harsh conditions, hazardous reagents, and volatile organic solvents. researchgate.neteurekaselect.com In response, a significant shift towards sustainable and eco-friendly synthetic protocols has been observed, aligning with the core tenets of green chemistry. researchgate.netnih.gov These modern approaches prioritize atom economy, energy efficiency, the use of renewable resources, and the reduction of toxic waste. nih.gov
Key advancements in the green synthesis of pyrazoles include the adoption of alternative energy sources like microwave irradiation and ultrasound. benthamdirect.comgsconlinepress.com Microwave-assisted organic synthesis (MAOS) has proven particularly effective, offering benefits such as selective dielectric heating which drastically curtails reaction times from hours to minutes, reduces energy consumption, and often improves product yields and selectivity compared to conventional heating methods. nih.govrsc.orgdergipark.org.tr Similarly, ultrasound-assisted synthesis enhances chemical reactivity through acoustic cavitation, providing a milder alternative that can also accelerate reactions and improve yields. benthamdirect.comrsc.orgasianpubs.orgnih.gov
The replacement of hazardous solvents with environmentally benign alternatives is another critical aspect of green pyrazole synthesis. Water, being non-toxic, inexpensive, and readily available, has emerged as a preferred solvent for many pyrazole synthesis protocols, including multicomponent reactions. researchgate.netnih.govthieme-connect.com Solvent-free conditions, often employing grinding techniques (mechanochemistry), represent an even greener alternative, minimizing waste and simplifying product isolation. researchgate.netnih.gov
Furthermore, the development of catalyst-free reaction conditions or the use of recyclable, heterogeneous catalysts is a significant stride in sustainable chemistry. rsc.orgorganic-chemistry.org Protocols have been developed that proceed efficiently without any catalyst, often by heating under solvent-free conditions. rsc.orgorganic-chemistry.org When catalysts are necessary, the focus is on non-toxic, reusable options like Amberlyst-70 or magnetic nano-catalysts that can be easily recovered and reused, thereby minimizing waste and cost. researchgate.netmdpi.com One-pot multicomponent reactions (MCRs) are inherently green as they combine multiple synthetic steps into a single operation, which increases efficiency, reduces waste from intermediate purification steps, and improves atom economy. researchgate.netnih.govacs.org
| Green Chemistry Approach | Description | Key Advantages | Example Application in Pyrazole Synthesis |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. rsc.org | Drastically reduced reaction times, increased yields, enhanced selectivity, lower energy consumption. nih.govrsc.org | Four-component condensation to form pyrano[2,3-c]pyrazoles in minutes. nih.gov |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce chemical reactions. benthamdirect.com | Shorter reaction times, milder conditions, improved yields. rsc.orgasianpubs.org | Synthesis of 1,5-disubstituted pyrazoles with enhanced reaction rates. asianpubs.org |
| Use of Green Solvents | Employs environmentally friendly solvents like water or ethanol. thieme-connect.com | Reduced toxicity and environmental pollution, increased safety, lower cost. gsconlinepress.com | Aqueous synthesis of tetrasubstituted pyrazoles using surfactants like CTAB. thieme-connect.com |
| Solvent-Free/Mechanochemistry | Reactions are conducted by grinding solid reactants together without a solvent. researchgate.net | Eliminates solvent waste, high efficiency, simple procedure. nih.gov | Grinding synthesis of NH-pyrazoles and pyrazole chalcones. researchgate.net |
| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, often under thermal conditions. rsc.org | Avoids catalyst toxicity and cost, simplifies purification. nih.gov | Cycloaddition of diazo compounds to alkynes by simple heating. rsc.org |
| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single step to form the final product. nih.gov | High atom and step economy, reduced waste, operational simplicity. acs.org | One-pot synthesis of pyranopyrazoles from aldehydes, malononitrile, a β-ketoester, and hydrazine. nih.gov |
Functionalization and Post-Synthetic Modifications
Once the core pyrazole ring, such as that in this compound, is synthesized, its chemical properties can be further tailored through various functionalization and post-synthetic modification strategies. These modifications are crucial for fine-tuning the molecule's characteristics for specific applications. The pyrazole ring itself and its substituents, particularly the primary amine at the C4 position, offer versatile handles for subsequent chemical transformations.
Direct functionalization, especially through transition-metal-catalyzed C–H bond activation, has become a powerful tool for modifying the pyrazole scaffold without the need for pre-functionalized starting materials. rsc.orgrsc.org This approach offers a more atom- and step-economical route to a diverse range of substituted pyrazoles. researchgate.net
The reactivity of the pyrazole ring towards electrophilic substitution is position-dependent. The C4 position is generally the most nucleophilic and is the typical site for electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. rsc.orgscribd.comrrbdavc.org Conversely, the C5 proton is the most acidic, facilitating functionalization at this position through deprotonation followed by reaction with an electrophile. researchgate.net The C3 position is generally the least reactive towards both electrophilic attack and deprotonation. rsc.org
Transition-metal catalysis has enabled the direct arylation, alkenylation, and alkylation of the pyrazole ring's C-H bonds. rsc.org Palladium-based catalysts are commonly used for C-H arylation, although controlling regioselectivity between the C4 and C5 positions can be challenging and often results in a mixture of products. rsc.org The use of directing groups, often attached to the N1 nitrogen, can provide excellent control over the site of functionalization, steering the reaction specifically to the C5 position. rsc.org For instance, a 2-pyridyl group at the N1 position can direct nickel-catalyzed C5-alkenylation. rsc.org Recent methods have also explored strategies to achieve selective functionalization at the less reactive C3 position, often involving a "protecting group switch" to transpose the reactivity of the ring atoms. nih.gov
| Functionalization Reaction | Typical Reagents/Catalysts | Position on Pyrazole Ring | Resulting Functional Group |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C4 | -NO₂ scribd.com |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | C4 | -SO₃H scribd.com |
| Halogenation | NBS, NCS, I₂ | C4 | -Br, -Cl, -I |
| C-H Arylation | Aryl Halides, Pd(OAc)₂ catalyst | C5 (preferred), C4 | -Aryl rsc.org |
| C-H Alkenylation | Alkenyl Bromides, Ni-bipyridine complex (with directing group) | C5 | -Alkenyl rsc.org |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | -CHO scribd.com |
The primary amine group at the C4 position of pyrazoles is a versatile functional group that serves as a key site for a wide array of chemical transformations. This allows for the introduction of diverse structural motifs and the construction of more complex molecular architectures, including fused heterocyclic systems. arkat-usa.org
Standard reactions of primary aromatic amines are readily applicable to 4-aminopyrazoles. Condensation with various aldehydes and ketones can be used to form the corresponding Schiff bases (imines). researchgate.net Acylation reactions with acyl chlorides or anhydrides introduce amide functionalities, while reactions with sulfonyl chlorides yield sulfonamides. N-alkylation and N-arylation reactions are also common transformations. For instance, transition-metal-catalyzed methods, such as the Ullmann condensation or Buchwald-Hartwig amination, can be employed to form C-N bonds with aryl halides, yielding N-aryl-4-aminopyrazoles. chim.it
A particularly important transformation of the 4-amino group is diazotization. Treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) converts the primary amine into a diazonium salt. arkat-usa.orgacs.org These pyrazolediazonium salts are valuable intermediates that can undergo a variety of subsequent reactions. For example, in Sandmeyer-type reactions, the diazonium group can be replaced by halides, cyano, or hydroxyl groups. acs.org Furthermore, the amino group is a crucial building block for creating fused pyrazole systems. Reaction with bidentate electrophiles, such as β-ketoesters or malonic acid derivatives, can lead to the formation of pyrazolo[3,4-b]pyridine rings, which are prevalent scaffolds in medicinal chemistry. arkat-usa.org
| Transformation Reaction | Reagents | Resulting Functional Group/Structure |
|---|---|---|
| Schiff Base Formation | Aldehydes or Ketones (R-CHO or R₂C=O) | Imine (-N=CHR or -N=CR₂) researchgate.net |
| Acylation | Acyl Halides (RCOCl) or Anhydrides ((RCO)₂O) | Amide (-NHCOR) arkat-usa.org |
| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamide (-NHSO₂R) |
| N-Arylation (Ullmann/Buchwald-Hartwig) | Aryl Halides (Ar-X), Cu or Pd catalyst, Base | Secondary Arylamine (-NHAr) chim.it |
| Diazotization | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) acs.org |
| Sandmeyer Reaction (from Diazonium Salt) | CuCl, CuBr, CuCN | -Cl, -Br, -CN acs.org |
| Fused Ring Formation (e.g., Pyrazolo[3,4-b]pyridine) | β-Dicarbonyl compounds, Malononitrile derivatives | Fused heterocyclic ring system arkat-usa.org |
Reaction Mechanisms and Pathways Involving 5 Cyclopropyl 1 Propyl 1h Pyrazol 4 Amine
Mechanistic Investigations of Pyrazole (B372694) Ring Formation
The construction of the pyrazole core is a foundational aspect of its chemistry, with several established mechanistic routes. These pathways typically involve the formation of the five-membered ring from acyclic precursors.
One of the most traditional and widely used methods for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a functional equivalent. chim.it In the context of synthesizing 5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine, this would involve propylhydrazine (B1293729) and a suitably functionalized cyclopropyl-containing three-carbon component.
The mechanism commences with a nucleophilic attack by one of the nitrogen atoms of the hydrazine onto an electrophilic carbonyl carbon of the 1,3-dicarbonyl precursor. This is followed by the formation of a hydrazone intermediate. chim.it The subsequent step is an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The reaction concludes with a dehydration step, eliminating water to form the aromatic pyrazole ring. The regioselectivity of the reaction, determining the position of the substituents on the final pyrazole ring, is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. For instance, when using a substituted hydrazine like propylhydrazine with an unsymmetrical dicarbonyl compound, the more nucleophilic nitrogen atom typically initiates the reaction, guiding the final placement of the N-propyl group. nih.gov
A related pathway involves the reaction of hydrazines with β-ketonitriles. chim.it The initial step is the nucleophilic attack of the hydrazine on the ketone's carbonyl group to form a hydrazone. This is followed by an intramolecular nucleophilic addition of the other hydrazine nitrogen to the carbon of the nitrile group, leading to the cyclized product. chim.it
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, represents a highly efficient and versatile strategy for constructing the pyrazole ring. bohrium.com This reaction involves the combination of a three-atom 1,3-dipole with a two-atom "dipolarophile," such as an alkene or alkyne. nih.gov
Several variations of this approach can be envisioned for the synthesis of the target pyrazole:
Diazo Compounds and Alkynes : A common method involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). nih.gov To form the desired product, a cyclopropyl-substituted alkyne could react with a diazoalkane. The subsequent cycloaddition and aromatization would yield the pyrazole core.
Nitrilimines and Alkenes/Alkynes : Nitrilimines, often generated in situ from hydrazonoyl halides, are effective 1,3-dipoles that react with alkenes or alkynes to form pyrazolines or pyrazoles, respectively. nih.gov
Sydnones and Alkynes : Sydnones are mesoionic aromatic compounds that can undergo [3+2] cycloaddition with alkynes, providing a regioselective route to polysubstituted pyrazoles. nih.gov A reaction between a sydnone (B8496669) and a cyclopropyl-substituted alkyne would be a plausible pathway. nih.gov
These cycloaddition reactions are valued for their high degree of regioselectivity and broad substrate scope, allowing for the synthesis of complex pyrazole derivatives. bohrium.comorganic-chemistry.org
| [3+2] Cycloaddition Strategy | 1,3-Dipole Component | Dipolarophile Component | Resulting Intermediate/Product |
| Diazoalkane Cycloaddition | Diazoalkane (e.g., Diazomethane) | Substituted Alkyne (e.g., 1-cyclopropyl-prop-1-yne) | Pyrazole |
| Nitrilimine Cycloaddition | Nitrilimine (from Hydrazonoyl Halide) | Substituted Alkyne or Alkene | Pyrazole or Pyrazoline |
| Sydnone Cycloaddition | Sydnone | Substituted Alkyne | Pyrazole |
Less common, yet mechanistically insightful, are pyrazole syntheses that proceed through the transformation of other heterocyclic systems. These pathways often involve a ring-opening step initiated by a nucleophile, followed by rearrangement and recyclization.
A notable example is the conversion of isoxazoles into aminopyrazoles. organic-chemistry.org In this process, hydrazine acts as a nucleophile, attacking the isoxazole (B147169) ring. This leads to the cleavage of the N-O bond and ring opening, which forms an unisolated ketonitrile intermediate. organic-chemistry.org This intermediate then undergoes intramolecular cyclization, with the terminal nitrogen of the hydrazine moiety attacking the nitrile carbon, to form the final aminopyrazole product. chim.it A similar transformation can be achieved starting from isothiazoles, where hydrazine addition is followed by ring opening and elimination of sulfur to generate a nitrile that is subsequently trapped to form the pyrazole. chim.it
While not directly forming a pyrazole, studies on the ring-opening rearrangement of N-cyclopropyl-amides in the presence of a Lewis acid like AlCl₃ demonstrate the potential reactivity of the cyclopropyl (B3062369) group itself. rsc.orgresearchgate.net Such reactivity could, in principle, be incorporated into novel synthetic strategies where the cyclopropyl ring participates in the formation or rearrangement of an adjacent heterocyclic system.
Chemical Transformations at the Pyrazol-4-amine Moiety
Once formed, the this compound molecule possesses distinct reactive sites. The pyrazol-4-amine moiety, in particular, governs a significant portion of its subsequent chemistry.
The primary amino group at the C4 position of the pyrazole ring exhibits significant nucleophilic character. This makes it a key site for functionalization. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to a variety of chemical transformations.
Condensation reactions are a hallmark of primary amines. The amino group of 4-aminopyrazoles can react with carbonyl compounds, such as aldehydes and ketones, in the presence of an acid or base catalyst. mdpi.com The initial nucleophilic addition of the amine to the carbonyl carbon forms a tetrahedral intermediate known as a hemiaminal. mdpi.com This is typically an unstable species that readily undergoes dehydration to form a stable imine (Schiff base).
The nucleophilicity of the amino group enables its participation in various synthetic transformations, including:
Acylation : Reaction with acyl chlorides or anhydrides to form amide derivatives.
Alkylation : Reaction with alkyl halides, although selectivity can be an issue. nih.gov
Condensation with 1,3-Dicarbonyls : The amino group, along with an adjacent ring nitrogen, can react with β-diketones or related compounds to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. chim.it
Vilsmeier-Haack Reaction : While typically an electrophilic substitution on the ring, under certain conditions, the amino group can react with the Vilsmeier reagent, leading to formamidine (B1211174) derivatives. mdpi.com
The reactivity can be modulated by the electronic properties of the pyrazole ring and the other substituents present.
| Reactant | Reaction Type | Product Type |
| Aldehyde/Ketone | Condensation | Imine (Schiff Base) |
| Acyl Chloride | Acylation (Nucleophilic Acyl Substitution) | Amide |
| Alkyl Halide | Alkylation (Nucleophilic Substitution) | Substituted Amine |
| β-Diketone | Condensation/Cyclization | Fused Heterocycle (e.g., Pyrazolo[1,5-a]pyrimidine) |
The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution (EAS). In an unsubstituted or N-substituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. nih.govquora.comnih.gov This is due to the electronic contribution from both nitrogen atoms, which directs electron density preferentially to this position. quora.com
Common EAS reactions on the pyrazole ring include:
Nitration : Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). scribd.com
Sulfonation : Reaction with fuming sulfuric acid adds a sulfonic acid group (-SO₃H). scribd.com
Halogenation : Introduction of chlorine, bromine, or iodine using appropriate reagents.
Vilsmeier-Haack Formylation : Reaction with phosphorus oxychloride and DMF introduces a formyl group (-CHO). nih.govscribd.com
However, in the specific case of this compound, the C4 position is already occupied by a strongly activating amino group. Direct electrophilic substitution at the C4 position to replace the amino group is not a typical EAS pathway. Instead, the amino group, being a powerful electron-donating group, would highly activate the pyrazole ring towards further electrophilic attack. The directing influence of the existing substituents (1-propyl, 4-amino, and 5-cyclopropyl) would determine the position of any subsequent substitution, which would likely occur at the vacant and activated C3 position.
| Reaction | Reagents | Electrophile | Typical Product (on unsubstituted pyrazole at C4) |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |
| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | 4-Formylpyrazole |
| Diazonium Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | 4-Arylazo pyrazole |
Role of Cyclopropyl and Propyl Substituents in Reaction Mechanisms
The chemical behavior of this compound is intricately governed by the interplay between the pyrazole ring and its cyclopropyl and N1-propyl substituents. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which imparts it with unique reactivity. nih.govresearchgate.net One nitrogen atom is pyridine-like (sp2-hybridized and basic), while the other is pyrrole-like and, when substituted as in this case, contributes to the aromatic system. nih.gov The C4 position, where the amine group is located, is susceptible to electrophilic attack due to the electron-donating nature of the amine and the directing effects of the ring nitrogens. mdpi.com The substituents at the C5 (cyclopropyl) and N1 (propyl) positions further modulate this inherent reactivity.
Influence of the Cyclopropyl Group on Reactivity and Selectivity
The cyclopropyl group at the C5 position of the pyrazole ring exerts a profound influence on the molecule's reactivity and selectivity due to its unique electronic and structural properties. researchgate.netacs.org The cyclopropane (B1198618) ring is characterized by its significant ring strain and the "bent" nature of its carbon-carbon bonds, which possess enhanced π-character. researchgate.netacs.org This allows the cyclopropyl group to interact with adjacent π-systems, including the aromatic pyrazole ring, in a manner similar to a vinyl group. This electronic interaction can stabilize transition states and influence the regioselectivity of reactions.
The key features of the cyclopropyl group that affect reactivity include:
Electronic Effects : The C-C bonds have enhanced pi-character, allowing for conjugation with the pyrazole ring. This can modulate the electron density of the ring system. researchgate.netacs.org
Steric Hindrance : The group provides a defined spatial orientation that can direct incoming reagents to a specific face of the molecule or hinder attack at nearby positions.
Metabolic Stability : The C-H bonds of a cyclopropyl ring are stronger than those in alkanes, which can increase the molecule's resistance to metabolic oxidation at that position. acs.org
In the context of reaction mechanisms, the cyclopropyl group can enhance the potency and selectivity of the compound in various transformations. For instance, in reactions involving the pyrazole ring or the adjacent amine group, the electronic contribution of the cyclopropyl moiety can affect the rate of reaction. Its ability to stabilize carbocationic intermediates through conjugation can be crucial in certain electrophilic substitution or rearrangement reactions. This stabilization can lower the activation energy for a particular pathway, leading to higher selectivity for one product over others. researchgate.net
| Property | Description | Impact on Reactivity and Selectivity |
|---|---|---|
| Enhanced π-Character | The C-C bonds have properties similar to double bonds, allowing for electronic conjugation. researchgate.netacs.org | Stabilizes adjacent positive charges, influences electron density of the pyrazole ring, and affects rates of electrophilic aromatic substitution. |
| Ring Strain | The inherent strain makes the ring susceptible to ring-opening reactions under certain conditions (e.g., with specific catalysts or reagents). researchgate.net | Provides unique synthetic pathways not available to other alkyl groups, though the ring is often stable under typical reaction conditions. researchgate.net |
| Strong C-H Bonds | The C-H bonds are shorter and stronger than those in typical alkanes. acs.org | Increases metabolic stability by making the group less susceptible to oxidative cleavage. acs.org |
| Rigid Conformation | The three carbon atoms are coplanar, leading to a fixed and rigid structure. researchgate.netacs.org | Imparts conformational constraints on the molecule, which can influence binding to active sites and affect stereoselectivity in reactions. |
Stereochemical Considerations with Cyclopropyl Moieties
The rigid and planar nature of the cyclopropyl ring introduces significant stereochemical considerations in reaction mechanisms. researchgate.net Unlike flexible alkyl chains, the cyclopropyl group acts as a rigid conformational anchor. This can be critical in reactions where the three-dimensional arrangement of atoms dictates the outcome.
For example, in reactions involving chiral catalysts or reagents, the cyclopropyl group can lead to high levels of diastereoselectivity or enantioselectivity. The substituent itself can act as a stereodirecting element, blocking one face of the pyrazole ring and forcing an incoming reagent to approach from the less hindered side. Furthermore, the cyclopropane ring itself can be a source of chirality if appropriately substituted, although in this compound, the cyclopropyl group is unsubstituted.
The inherent strain of the cyclopropyl ring also makes it a versatile synthetic intermediate for various chemical transformations, including:
Ring-opening reactions : Under specific catalytic conditions, the strained ring can be opened to yield functionalized acyclic products. mdpi.com
Ring expansions : The cyclopropyl group can participate in rearrangements to form larger ring systems. researchgate.net
These potential reaction pathways, driven by the release of ring strain, add a layer of complexity and opportunity to the synthetic chemistry of cyclopropyl-containing molecules.
Impact of the N1-Propyl Group on Reaction Outcomes
The propyl group attached to the N1 position of the pyrazole ring primarily influences reaction outcomes through steric and electronic effects. As an N-alkyl substituent, it plays a crucial role in determining the regioselectivity of reactions involving the pyrazole core.
Steric Hindrance : The N1-propyl group provides steric bulk around the N1 and C5 positions of the pyrazole ring. This can direct electrophilic attack away from the N1-neighboring C5 position and towards the more accessible C3 or C4 positions. This steric influence is a key factor in controlling the regiochemistry of many pyrazole reactions. researchgate.net
Electronic Effects : Alkyl groups are weakly electron-donating through an inductive effect. The propyl group can slightly increase the electron density of the pyrazole ring, potentially enhancing its reactivity towards electrophiles compared to an unsubstituted pyrazole. nih.gov However, this effect is generally less pronounced than the directing effects of other substituents like the C4-amino group.
Solubility and Physical Properties : The propyl group, being a non-polar alkyl chain, influences the solubility of the molecule, making it more soluble in organic solvents. This can have a practical impact on reaction conditions and product purification.
The choice of an N1-substituent is a common strategy in pyrazole chemistry to control reaction regioselectivity. nih.gov For instance, in the synthesis of substituted pyrazoles, the nature of the N1-substituent (e.g., alkyl vs. aryl) can dramatically alter the ratio of isomeric products formed. nih.gov The propyl group in this compound serves to block the N1 position from further substitution and sterically influences the environment around the C5-cyclopropyl group, thereby channeling reactants towards other positions on the heterocyclic ring.
| Factor | Description | Effect on Reaction Outcomes |
|---|---|---|
| Steric Hindrance | The propyl group occupies space around the N1 and C5 positions. | Directs incoming reagents away from the N1 and C5 positions, influencing regioselectivity of substitution reactions. researchgate.net |
| Inductive Effect | As an alkyl group, it is weakly electron-donating. | Slightly increases the overall electron density of the pyrazole ring, potentially increasing its reactivity towards electrophiles. nih.gov |
| Blocking Group | The N1 position is alkylated, preventing reactions at this site (e.g., tautomerism or further N-alkylation). | Simplifies reaction outcomes by removing the possibility of N1/N2 isomerism common in N-unsubstituted pyrazoles. |
| Solubility Modification | Increases the lipophilicity of the molecule. | Affects choice of solvents for reactions and purification, improving solubility in non-polar organic media. |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and their spatial relationships, thereby confirming the structure of 5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most fundamental steps in the structural analysis of organic molecules.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the atoms.
Based on the analysis of similar pyrazole (B372694) derivatives, the anticipated ¹H NMR spectral data for this compound in a suitable deuterated solvent (e.g., CDCl₃) are summarized in the table below. nih.govsci-hub.stnih.gov
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-3 (pyrazole ring) | 7.20 - 7.50 | Singlet (s) | - |
| -NH₂ (amine) | 3.50 - 4.50 | Broad Singlet (br s) | - |
| -CH₂- (N-propyl) | 3.80 - 4.10 | Triplet (t) | 7.0 - 7.5 |
| -CH₂- (N-propyl) | 1.70 - 1.90 | Sextet (sxt) | 7.0 - 7.5 |
| -CH₃ (N-propyl) | 0.85 - 1.00 | Triplet (t) | 7.0 - 7.5 |
| -CH- (cyclopropyl) | 1.50 - 1.70 | Multiplet (m) | - |
| -CH₂- (cyclopropyl) | 0.80 - 1.00 | Multiplet (m) | - |
| -CH₂- (cyclopropyl) | 0.50 - 0.70 | Multiplet (m) | - |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, substitution).
The predicted ¹³C NMR chemical shifts for this compound are presented in the following table, based on data from analogous structures. nih.govresearchgate.netipb.pt
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-5 (pyrazole ring) | 145.0 - 150.0 |
| C-4 (pyrazole ring) | 120.0 - 125.0 |
| C-3 (pyrazole ring) | 135.0 - 140.0 |
| -CH₂- (N-propyl) | 50.0 - 55.0 |
| -CH₂- (N-propyl) | 23.0 - 28.0 |
| -CH₃ (N-propyl) | 10.0 - 15.0 |
| -CH- (cyclopropyl) | 5.0 - 10.0 |
| -CH₂- (cyclopropyl) | 5.0 - 10.0 |
Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. For this compound, this would confirm the sequence of the propyl group protons and the internal correlations within the cyclopropyl (B3062369) ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the unambiguous assignment of both. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, showing correlations from the N-propyl protons to the pyrazole ring carbons (C-5 and C-3), and from the cyclopropyl methine proton to C-5 of the pyrazole ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This can be used to determine the relative stereochemistry and conformation of the molecule. For example, NOESY could show correlations between the protons of the N-propyl group and the proton at the 3-position of the pyrazole ring, providing insights into the preferred orientation of the propyl chain. rsc.org
While solution-state NMR is more common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in their solid form. For pyrazole derivatives, ssNMR can be particularly useful for studying polymorphism, tautomerism, and intermolecular interactions such as hydrogen bonding in the crystal lattice. ipb.pt The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₉H₁₅N₃), the expected accurate mass of the protonated molecule [M+H]⁺ can be calculated.
Predicted HRMS Data:
Molecular Formula: C₉H₁₅N₃
Calculated Monoisotopic Mass: 165.1266 g/mol
Expected [M+H]⁺: 166.1339 m/z uni.lu
Observing an ion with this exact m/z value in an HRMS experiment would provide strong evidence for the elemental composition of the compound.
In a mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. The fragmentation of pyrazole amines is influenced by the stability of the pyrazole ring and the nature of its substituents.
Common fragmentation pathways for substituted pyrazoles often involve the loss of substituents from the ring or cleavage of the substituents themselves. For this compound, key fragmentation steps could include:
Loss of the propyl group: Cleavage of the N-propyl bond could lead to the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) through a rearrangement.
Loss of the cyclopropyl group: The cyclopropyl substituent could be lost as a radical (•C₃H₅).
Ring fragmentation: The pyrazole ring itself can undergo cleavage, although it is relatively stable due to its aromatic character. researchgate.net
Alpha-cleavage: For the N-propyl group, cleavage of the C-C bond alpha to the nitrogen is a common fragmentation pathway for amines. libretexts.org
A plausible fragmentation pattern is outlined in the table below, based on general principles of mass spectrometry. libretexts.orgchemguide.co.uk
| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |
| 165 | [C₉H₁₅N₃]⁺ | (Molecular Ion) |
| 122 | [C₆H₈N₃]⁺ | •C₃H₇ |
| 95 | [C₅H₅N₂]⁺ | C₄H₁₀N |
| 68 | [C₃H₄N₂]⁺ | C₆H₁₁N |
This detailed spectroscopic analysis, combining various NMR and MS techniques, provides a robust framework for the complete and unambiguous structural confirmation of this compound.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
No IR spectral data for this compound was found in the searched resources.
X-ray Crystallography for Precise Solid-State Structure Determination
No crystallographic data, including unit cell dimensions, space group, or atomic coordinates, for this compound has been reported in the reviewed literature.
Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)
No UV-Vis absorption spectra or Raman scattering data for this compound were available in the consulted sources.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in predicting the three-dimensional structure, electron distribution, and spectroscopic properties of molecules. For novel or uncharacterized compounds like 5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine, these methods offer predictive insights.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. bath.ac.uknih.gov Studies on various pyrazole (B372694) derivatives utilize DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to optimize molecular geometries and calculate vibrational frequencies. tandfonline.com For substituted aminopyrazoles, DFT calculations are employed to determine the relative stabilities of different tautomers and to analyze molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting reactivity. tandfonline.comresearchgate.net These calculations help in understanding how substituents on the pyrazole ring influence its electronic properties and interactions. nih.gov
Hartree-Fock (HF) is an ab initio method that provides a foundational understanding of molecular electronic structure. While often less accurate than DFT for absolute energies due to its lack of electron correlation, it is a crucial starting point for more advanced calculations. In the study of pyrazoles, HF methods have been used alongside DFT to provide a comparative analysis of structural and electronic properties.
Investigations of Tautomerism in Aminopyrazoles
Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of pyrazole chemistry, significantly impacting the reactivity and biological activity of these compounds. researchgate.netrsc.orgresearchgate.net
Annular prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This phenomenon is common in N-unsubstituted pyrazoles and dictates which nitrogen atom bears the hydrogen, thereby influencing the molecule's hydrogen bonding capabilities and interaction with biological targets. rsc.orgnih.gov The position of the tautomeric equilibrium is sensitive to the electronic nature of substituents on the ring. researchgate.net
In aminopyrazoles, side-chain tautomerism can occur, specifically the amino-imino tautomerism. This involves a proton exchange between the exocyclic amino group and a ring nitrogen atom, leading to an equilibrium between the aminopyrazole and an iminopyrazoline form. Studies on related 4-nitroso-5-aminopyrazoles have shown that the molecule typically exists as the amino tautomer rather than the imino form. bath.ac.uknih.gov The energy barrier and preferred direction of this equilibrium can be investigated using computational methods.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule by mapping the electrostatic potential onto its electron density surface. This map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP would be expected to show a significant negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazole ring and the nitrogen of the 4-amino group, due to the presence of lone pairs of electrons. These regions represent the most likely sites for electrophilic attack. Conversely, positive potentials (typically colored blue) would be anticipated around the hydrogen atoms of the amino group and the propyl and cyclopropyl (B3062369) moieties, indicating sites susceptible to nucleophilic attack.
Illustrative Data on MEP of a Substituted Pyrazole Derivative
| Molecular Region | Predicted MEP Value (kcal/mol) | Implication for Reactivity |
|---|---|---|
| Pyrazole Ring Nitrogen (N1) | -25 to -40 | High propensity for electrophilic attack or hydrogen bonding |
| Amino Group Nitrogen (N at C4) | -30 to -50 | Strong nucleophilic center |
| Amino Group Hydrogens | +15 to +30 | Potential for hydrogen bond donation |
| Propyl Group Hydrogens | +5 to +15 | Weakly electrophilic character |
Note: The values in this table are illustrative and based on computational studies of structurally similar aminopyrazole compounds. Specific values for this compound would require dedicated DFT calculations.
Conformational Analysis of the Propyl and Cyclopropyl Moieties
The three-dimensional structure and conformational flexibility of this compound are largely determined by the rotation around the single bonds associated with the propyl and cyclopropyl substituents.
The cyclopropyl group at the C5 position is a rigid moiety. However, its orientation relative to the pyrazole ring is of interest. The rotation around the C-C bond connecting the cyclopropyl ring to the pyrazole ring would have a specific energy profile. Studies on cyclopropyl-substituted heterocyclic rings have shown that the rotational barrier can be influenced by electronic effects, such as conjugation between the cyclopropane (B1198618) Walsh orbitals and the π-system of the heterocyclic ring. nih.gov The preferred conformation would seek to balance steric interactions and maximize any stabilizing electronic interactions.
Expected Rotational Barriers for a Model N-propyl Azole
| Bond Rotation | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| N-CH2-CH2-CH3 | Anti | 0.0 |
| N-CH2-CH2-CH3 | Gauche | 0.5 - 1.5 |
Note: This data is hypothetical and based on general principles of conformational analysis for N-alkyl chains on heterocyclic rings.
Mechanistic Computational Studies (e.g., Reaction Pathways, Transition States)
Mechanistic computational studies for this compound would focus on elucidating the pathways of its potential reactions. For instance, the amino group at the C4 position makes the molecule a candidate for reactions such as acylation, alkylation, and diazotization.
Density Functional Theory (DFT) calculations could be employed to model the reaction coordinates for these transformations. This would involve identifying the structures of the reactants, products, and any intermediates, as well as locating the transition states that connect them. The calculated activation energies would provide insights into the reaction kinetics.
For example, a computational study of the acylation of the 4-amino group would involve modeling the nucleophilic attack of the amino nitrogen on the carbonyl carbon of an acylating agent. The calculations would reveal the geometry of the tetrahedral intermediate and the subsequent transition state for the departure of the leaving group. Such studies on related aminopyrazoles have been instrumental in understanding their reactivity and designing synthetic routes. tandfonline.com
Solvent Effects on Molecular Properties and Chemical Reactivity
The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents.
In a polar solvent, the dipole moment of the molecule would be expected to increase due to stabilization of charge separation. This can affect the relative energies of different conformers. For instance, a more polar conformer might be stabilized to a greater extent in a polar solvent.
Solvent can also play a crucial role in chemical reactions. For reactions involving charged intermediates or transition states, polar solvents can lower the activation energy by stabilizing these species, thus accelerating the reaction rate. For example, the S_N_Ar (nucleophilic aromatic substitution) reactions at the C4 position, if feasible, would be highly dependent on the solvent's ability to stabilize the Meisenheimer complex intermediate. Studies on the reactivity of substituted pyrazoles have highlighted the importance of the reaction medium in directing the outcome of chemical transformations. nih.gov
Predicted Solvent-Induced Shift in a Key Molecular Property
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1 | ~2.5 - 3.5 |
| Dichloromethane | 9.1 | ~3.0 - 4.0 |
| Water | 80.1 | ~3.5 - 4.5 |
Note: The dipole moment values are illustrative predictions based on the expected behavior of a polar molecule like this compound in different solvent environments.
Structure Reactivity and Structure Mechanistic Interaction Studies
Impact of Substituent Effects on Pyrazole (B372694) Ring Reactivity
The reactivity of the pyrazole ring in 5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine is significantly modulated by the electronic and steric nature of its substituents. The interplay between the electron-donating properties of the cyclopropyl (B3062369) and propyl groups and their spatial arrangement dictates the molecule's chemical behavior.
Electronic Effects of Cyclopropyl and Propyl Groups on the Pyrazole Core
The substituents on the pyrazole ring play a crucial role in modulating the electronic properties and, consequently, the reactivity of the molecule. Both the cyclopropyl group at the C5 position and the propyl group at the N1 position are generally considered to be electron-donating.
The propyl group , as a typical alkyl group, exerts a positive inductive effect (+I), pushing electron density into the pyrazole ring. This increase in electron density enhances the nucleophilicity of the ring nitrogens, making them more susceptible to electrophilic attack.
The cyclopropyl group is unique in its electronic contribution. It can donate electron density through σ-π conjugation, a phenomenon where the Walsh orbitals of the cyclopropane (B1198618) ring overlap with the π-system of the pyrazole. This conjugative effect further enriches the electron density of the pyrazole core. The ability of a cyclopropyl group to act as a π-electron donor is a well-documented phenomenon. stackexchange.com This enhanced electron density can influence the basicity of the pyrazole ring. Generally, electron-donating groups increase the basicity of the pyrazole ring. nih.govresearchgate.net
The amino group at the C4 position is a powerful electron-donating group through resonance (+M effect), significantly increasing the electron density of the pyrazole ring, particularly at the C3 and C5 positions.
The cumulative effect of these electron-donating groups makes the pyrazole ring in this compound electron-rich and thus more reactive towards electrophiles compared to an unsubstituted pyrazole.
Table 1: Predicted Electronic Effects of Substituents on the Pyrazole Core
| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |
| Propyl | N1 | +I (Inductive) | Increases electron density, enhances nucleophilicity |
| Amino | C4 | +M (Mesomeric) | Strongly increases electron density, activates the ring |
| Cyclopropyl | C5 | σ-π Conjugation (+M-like) | Increases electron density, enhances nucleophilicity |
Steric Hindrance from Substituents and its Influence on Reaction Course
While electronic effects activate the pyrazole ring, steric hindrance from the bulky propyl and cyclopropyl groups plays a critical role in directing the course of chemical reactions. The spatial arrangement of these groups can shield certain positions on the ring, thereby influencing regioselectivity.
The propyl group at the N1 position, with its flexible alkyl chain, can adopt various conformations, some of which may partially block access to the adjacent C5 position. However, its steric impact is generally less significant than that of the cyclopropyl group.
The cyclopropyl group at the C5 position presents a more rigid and significant steric barrier. Its three-dimensional structure can effectively hinder the approach of reagents to the C5 position and the N1-nitrogen. This steric congestion can force reactions to occur at less hindered sites, such as the C3 position or the exocyclic amino group. A combination of steric and electronic factors is often responsible for the final product distribution in pyrazole reactions. researchgate.net
The steric hindrance around the C5 position can also influence the planarity of the molecule, which in turn can affect the degree of conjugation between the cyclopropyl group and the pyrazole ring. Spectroscopic studies on substituted vinylpyrazoles have shown that substituents on the pyrazole ring can affect the conformation of adjacent groups. nih.gov
Influence of Pyrazole Scaffold Modifications on Chemical Transformations
Modifications to the pyrazole scaffold, either through the introduction of different substituents or by altering the existing ones, can profoundly impact the regioselectivity and efficiency of chemical transformations.
Regioselectivity in Chemical Reactions as a Function of Structure
The regioselectivity of reactions involving this compound is a direct consequence of the interplay between the electronic directing effects of the substituents and the steric constraints they impose. The nature of the substituents and their positions on the pyrazole ring can direct the reaction pathway, leading to regiospecific products. researchgate.net
For instance, in electrophilic substitution reactions, the powerful activating effect of the amino group at C4 directs incoming electrophiles primarily to the C3 position. The C5 position, while also electronically activated, is sterically hindered by the adjacent cyclopropyl group.
In reactions involving the pyrazole nitrogens, such as N-alkylation or coordination with metal centers, the N2-nitrogen is generally the more accessible and nucleophilic site. The N1-nitrogen is already substituted with a propyl group, and the approach to it is sterically hindered by the C5-cyclopropyl group.
The regioselectivity in cyclocondensation reactions to form fused pyrazole systems, a common transformation for aminopyrazoles, is also heavily influenced by the substitution pattern. The 5-aminopyrazole moiety possesses three potential nucleophilic sites that can be utilized in the formation of fused heterocyclic systems. nih.gov
Correlation of Structural Elements with Reaction Rates and Product Yields
The rate of a chemical reaction and the yield of the resulting products are intrinsically linked to the structural features of the reacting molecules. For this compound, the electron-rich nature of the pyrazole ring, due to the combined effects of the substituents, is expected to lead to faster reaction rates in electrophilic substitution reactions compared to less substituted pyrazoles.
However, severe steric hindrance can counteract this electronic activation, leading to slower reaction rates or lower yields. For example, if a bulky electrophile is used, the steric clash with the cyclopropyl group might significantly slow down the reaction at the C5 position, even though it is electronically favorable. The regioisomeric distribution of products is often dependent on the electronic character of the substituents. researchgate.net
Table 2: Predicted Influence of Structural Modifications on Reaction Outcomes
| Structural Modification | Expected Effect on Reaction Rate | Expected Effect on Product Yield | Rationale |
| Replacement of Propyl with a bulkier group (e.g., tert-butyl) | Decrease | Decrease/Increase in side products | Increased steric hindrance around N1 and C5. |
| Replacement of Cyclopropyl with a smaller alkyl group (e.g., methyl) | Increase | Increase | Reduced steric hindrance at C5. |
| Introduction of an electron-withdrawing group at C3 | Decrease | Decrease | Deactivation of the pyrazole ring towards electrophilic attack. |
Mechanistic Insights from Structural Variations in this compound Derivatives
Studying the reactivity of derivatives of this compound with systematic variations in their structure can provide valuable mechanistic insights. By observing how changes in the electronic and steric properties of the substituents affect reaction outcomes, the underlying reaction mechanisms can be elucidated.
For example, a kinetic study comparing the rate of a specific reaction for a series of 1-alkyl-5-cyclopropyl-1H-pyrazol-4-amines (where the alkyl group is varied from methyl, ethyl, propyl, to isopropyl) would reveal the sensitivity of the reaction to steric hindrance at the N1 position. A significant decrease in reaction rate with increasing alkyl bulk would suggest that the transition state involves the approach of a reagent to the vicinity of the N1-C5 region.
Similarly, comparing the reactivity of 5-cycloalkyl-1-propyl-1H-pyrazol-4-amines (where the cycloalkyl group is varied from cyclopropyl, cyclobutyl, to cyclopentyl) would shed light on the role of ring strain and the electronic nature of the C5-substituent on the reaction mechanism. The unique electronic properties of the cyclopropyl group mean that its replacement could lead to different mechanistic pathways.
Mechanistic studies on the formation of fused pyrimidine (B1678525) rings from 5-aminopyrazoles have shown that the reaction can proceed through different intermediates depending on the reaction conditions and the nature of the substituents. mdpi.com In the case of this compound, the steric bulk around the amino group could influence the initial steps of such cyclization reactions.
Understanding and Predicting Reaction Selectivity
The reactivity and selectivity of "this compound" are governed by the electronic properties of the pyrazole ring and the influence of its substituents: the N-propyl group, the C5-cyclopropyl group, and the C4-amino group. The pyrazole ring itself is an electron-rich aromatic system. The amino group at the C4 position is a strong activating group, donating electron density to the ring through resonance, which significantly influences the regioselectivity of electrophilic substitution reactions.
In electrophilic aromatic substitution, the incoming electrophile is directed to the positions activated by the amino group. For 4-aminopyrazoles, the C5 position is typically the most nucleophilic and thus the primary site for electrophilic attack. However, in the case of "this compound," the C5 position is already substituted with a cyclopropyl group. Therefore, electrophilic substitution is predicted to occur at the C3 position, which is the other carbon atom activated by the C4-amino group. The N1-propyl and C5-cyclopropyl groups are electron-donating through induction, further increasing the electron density of the pyrazole ring and enhancing its reactivity towards electrophiles.
The presence of two nitrogen atoms in the pyrazole ring also influences reactivity. The N1 nitrogen is part of the aromatic system, while the N2 nitrogen has a lone pair of electrons in an sp² orbital in the plane of the ring, making it the more basic and nucleophilic of the two ring nitrogens. However, the exocyclic amino group at C4 is generally more nucleophilic than the ring nitrogens in substitution reactions, such as acylation and alkylation, due to lesser steric hindrance and greater availability of its lone pair.
The table below summarizes the predicted regioselectivity for various electrophilic substitution reactions on "this compound" based on the general reactivity of substituted pyrazoles.
| Reaction Type | Reagent Example | Predicted Major Product | Rationale |
| Nitration | HNO₃/H₂SO₄ | 5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazol-4-amine | The amino group strongly activates the C3 and C5 positions. With C5 blocked, nitration is directed to C3. |
| Halogenation | Br₂ in Acetic Acid | 3-Bromo-5-cyclopropyl-1-propyl-1H-pyrazol-4-amine | Similar to nitration, the electron-donating amino group directs halogenation to the activated C3 position. |
| Acylation | Acetyl Chloride/AlCl₃ | N-(5-cyclopropyl-1-propyl-1H-pyrazol-4-yl)acetamide | The exocyclic amino group is more nucleophilic than the pyrazole ring, leading to N-acylation rather than Friedel-Crafts acylation on the ring. |
| Alkylation | Methyl Iodide | 5-Cyclopropyl-N-methyl-1-propyl-1H-pyrazol-4-amine and N,N-dimethyl derivative | Similar to acylation, the amino group is the primary site of alkylation. Depending on the stoichiometry, mono- and di-alkylation can occur. |
Elucidating Mechanisms of Derivatization and Functional Group Interconversions
The derivatization of "this compound" primarily involves reactions of the C4-amino group and, to a lesser extent, the pyrazole ring nitrogens. These transformations are crucial for modifying the compound's properties and for the synthesis of more complex molecules.
Derivatization of the C4-Amino Group:
The primary amino group at the C4 position is a versatile handle for a variety of functional group interconversions.
Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride) to form an amide. This reaction is typically high-yielding and can be used to introduce a wide range of acyl groups.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. The reaction follows an SN2 mechanism where the amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The use of a base is often necessary to neutralize the hydrogen halide formed. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the reactants and the reaction conditions.
Diazotization and Subsequent Reactions: The primary aromatic amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium group is an excellent leaving group and can be substituted by a variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of a wide range of functional groups at the C4 position, including halides, cyano, hydroxyl, and hydrogen. The mechanism involves the formation of a highly reactive aryl cation upon the loss of nitrogen gas, which is then trapped by the nucleophile.
The following table outlines the mechanistic pathways for key derivatization reactions of the amino group.
| Derivatization Reaction | Reagents | Mechanistic Pathway | Intermediate(s) |
| Amide Formation | Acyl Chloride, Base | Nucleophilic Acyl Substitution | Tetrahedral carbonyl intermediate |
| N-Alkylation | Alkyl Halide, Base | SN2 | Transition state with partial bond formation and breaking |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Electrophilic attack by nitrosonium ion | N-nitrosamine, diazonium ion |
| Sandmeyer Reaction | Diazonium salt, CuX (X = Cl, Br, CN) | Radical or ionic mechanism | Aryl radical or aryl cation |
Functional Group Interconversions Involving the Pyrazole Ring:
While the amino group is the most reactive site for many derivatizations, the pyrazole ring itself can undergo specific transformations.
N-Alkylation of the Pyrazole Ring: While the N1 position is already substituted with a propyl group, in related pyrazole systems without an N1 substituent, N-alkylation is a common reaction. It typically proceeds under basic conditions to deprotonate the N-H, followed by nucleophilic attack on an alkyl halide. The regioselectivity of alkylation on an unsubstituted pyrazole is influenced by the steric and electronic nature of the substituents on the ring.
Ring Opening: Under certain harsh conditions, such as strong oxidation, the pyrazole ring can undergo cleavage. However, these are not typical derivatization reactions and often lead to decomposition of the molecule.
The understanding of these structure-reactivity relationships and reaction mechanisms is fundamental for the strategic design of synthetic routes to new derivatives of "this compound" with desired chemical and physical properties.
Future Research Directions in 5 Cyclopropyl 1 Propyl 1h Pyrazol 4 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes for Aminopyrazoles
The synthesis of aminopyrazoles, including 5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine, has traditionally relied on methods like the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org While effective, future research is increasingly directed towards greener and more sustainable synthetic strategies that are efficient, high-yielding, and environmentally benign. nih.govresearchgate.net
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions offer a significant advantage by combining three or more reactants in a single step to form a complex product, thereby reducing waste, saving time, and increasing atom economy. researchgate.net The development of novel MCRs for the one-pot synthesis of highly substituted aminopyrazoles is a promising research avenue.
Green Solvents and Catalysts: The shift away from hazardous organic solvents towards greener alternatives like water is a major focus. thieme-connect.com Research into aqueous-based synthetic methods, potentially utilizing catalysts like CeO2/SiO2 or organocatalysts such as cetyltrimethylammonium bromide (CTAB), is gaining traction. thieme-connect.com Furthermore, the use of recyclable, heterogeneous catalysts can simplify product purification and minimize environmental impact. nih.govcitedrive.com
Alternative Energy Sources: Microwave-assisted synthesis and solvent-free reaction techniques are being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net
Table 1: Comparison of Synthetic Strategies for Aminopyrazoles
| Strategy | Description | Advantages | Key Research Focus |
|---|---|---|---|
| Conventional Synthesis | Condensation of β-ketonitriles or α,β-unsaturated nitriles with hydrazines. nih.govarkat-usa.org | Versatile and well-established method. beilstein-journals.org | Improving regioselectivity and reaction conditions. |
| Green Chemistry Approaches | Utilization of green solvents (e.g., water), recyclable catalysts, and alternative energy sources (e.g., microwaves). nih.govresearchgate.netthieme-connect.com | Environmentally benign, increased atom economy, operational simplicity. researchgate.net | Development of novel catalysts and solvent systems. |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. researchgate.net | High efficiency, reduced waste, rapid access to molecular diversity. | Designing new MCRs for complex pyrazole (B372694) scaffolds. |
| Solid-Phase Synthesis | Synthesis of molecules on a solid support, facilitating purification. beilstein-journals.org | Suitable for combinatorial library generation, simplified workup. nih.gov | Creating more versatile and efficient resin-supported methods. beilstein-journals.org |
Exploration of New Chemical Transformations for Advanced Materials (Chemical, not biological)
The unique structure of 5-aminopyrazoles serves as a versatile scaffold for further chemical modifications, leading to the creation of advanced materials with novel properties. acs.org Future research will focus on moving beyond traditional applications to explore their potential in materials science, photophysics, and polymer chemistry. acs.orgmdpi.com
Promising areas of investigation include:
Deaminative Functionalization: The amino group at the C4 or C5 position can be transformed into other functionalities. nih.gov Techniques like diazotization followed by Sandmeyer-type reactions can introduce iodo-substituents, which can then participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to form C-C bonds and introduce aryl or hetaryl moieties. acs.orgnih.gov This allows for the creation of densely functionalized pyrazoles.
Synthesis of Fused Heterocyclic Systems: The aminopyrazole core is an excellent precursor for constructing fused bicyclic and polycyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.itbeilstein-journals.org These transformations expand the available chemical space and can lead to compounds with unique electronic and photophysical properties.
Polymer Chemistry: Incorporating the pyrazole nucleus into polymer backbones or as pendant groups could lead to new materials with enhanced thermal stability, specific optical properties, or unique coordination capabilities for developing functional polymers.
Table 2: Potential Chemical Transformations of Aminopyrazoles for Material Science
| Transformation Type | Reagents/Conditions | Potential Application | Reference |
|---|---|---|---|
| Diazotization/Cross-Coupling | tert-Butyl nitrite (B80452), I2; followed by Pd-catalyzed coupling (e.g., Suzuki-Miyaura). | Development of novel dyes, liquid crystals, or organic semiconductors. | acs.orgnih.gov |
| Annulation Reactions | β-diketones, activated enones, or acrylonitriles. | Synthesis of precursors for photoluminescent materials or chemosensors. | chim.it |
| C-H Activation | Pd(OAc)2, aryl halides. | Direct and efficient functionalization to create complex organic materials. | nih.gov |
| Formation of Fused Systems | Reaction with 1,3-dielectrophiles. | Creation of novel tetracyclic structures with unique topologies. | acs.orgnih.gov |
Advanced Computational Modeling for Predictive Organic Chemistry
Computational chemistry has become an essential tool for understanding and predicting the behavior of molecules like pyrazole derivatives. eurasianjournals.com Future research will increasingly rely on advanced computational models to guide synthetic efforts and predict the properties of new compounds before they are synthesized in the lab.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of pyrazole derivatives. eurasianjournals.comresearchgate.net This can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and calculate spectroscopic properties.
Molecular Dynamics (MD) Simulations: MD simulations allow for the exploration of the conformational space and dynamic behavior of molecules over time. eurasianjournals.comtandfonline.com This can be used to understand intermolecular interactions and the behavior of pyrazole-based materials in different environments.
Quantitative Structure-Activity Relationship (QSAR): While often used in drug discovery, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be adapted to predict the chemical or physical properties of new pyrazole derivatives based on their structure. nih.gov
Machine Learning: The integration of machine learning algorithms with computational chemistry data can accelerate the discovery of new pyrazole derivatives with desired properties by identifying patterns and making predictions from large datasets. eurasianjournals.com
Application of Emerging Spectroscopic Techniques for Dynamic Chemical Studies
While standard spectroscopic techniques are routine for characterization, emerging and advanced methods offer deeper insights into the dynamic processes and subtle structural features of aminopyrazoles. Future research will benefit from the application of these techniques to study reaction kinetics, intermediates, and non-covalent interactions in real-time.
Emerging techniques and their applications include:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) are crucial for unambiguous structure elucidation. Furthermore, the use of in-situ or flow NMR can be employed to monitor reaction progress, identify transient intermediates, and elucidate reaction mechanisms. chim.it
Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy provides information about molecular vibrations. rroij.com Surface-Enhanced Raman Spectroscopy (SERS) can be used for highly sensitive analysis, potentially allowing for the study of pyrazole derivatives on surfaces or in complex matrices. azooptics.com
Advanced Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for reaction monitoring and purification. rroij.com High-resolution mass spectrometry provides precise mass data for confirming molecular formulas.
Terahertz Spectroscopy: This technique operates between the microwave and infrared regions and is sensitive to intermolecular vibrations. It holds potential for studying the crystalline forms (polymorphs) of solid pyrazole derivatives and their interactions in co-crystals. rroij.com
Q & A
Q. What are the established synthetic routes for 5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine, and how can intermediates be characterized?
A common method involves coupling cyclopropanamine with halogenated pyrazole precursors under Buchwald-Hartwig conditions. For example, a copper-catalyzed reaction with cesium carbonate in DMSO at 35°C for 48 hours yielded 17.9% of the target compound, confirmed by H/C NMR and HRMS . Key intermediates (e.g., 3-methyl-1-(pyridin-3-yl)-1H-pyrazole-4-carbonyl chloride) can be characterized via X-ray crystallography to validate regioselectivity .
Q. How is structural elucidation performed for pyrazole-4-amine derivatives?
X-ray crystallography is critical for resolving regiochemical ambiguities. For example, halogenated pyrazole-thiourea intermediates were structurally confirmed via crystallographic data (e.g., CCDC 963083) to ensure correct substitution patterns . NMR spectroscopy (particularly H and C) and HRMS are standard for verifying molecular identity and purity .
Q. What purification strategies are effective for this compound?
Column chromatography with gradients of ethyl acetate/hexane (0–100%) is widely used. Acid-base extraction (e.g., washing organic layers with HCl) helps remove unreacted amines, while recrystallization from ethanol/water mixtures improves yield .
Advanced Research Questions
Q. How do reaction conditions impact regioselectivity in pyrazole functionalization?
Regioselectivity in cyclopropane substitution depends on catalyst choice and solvent polarity. Copper(I) bromide in DMSO promotes C–N coupling at the 4-position of pyrazole, while palladium catalysts may favor alternative sites. Computational studies (e.g., DFT) can predict electronic effects of substituents on reaction pathways .
Q. What contradictions exist in reported biological activities of pyrazole-4-amine derivatives?
While some derivatives show antitubercular activity (MIC: 2–16 µg/mL), others exhibit poor efficacy due to steric hindrance from bulky substituents like cyclopropyl. For example, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated variable activity depending on substitution patterns, highlighting the need for SAR optimization .
Q. How can analytical challenges in quantifying trace impurities be addressed?
LC-MS/MS with a C18 column and ESI+ ionization detects impurities down to 0.1%. For example, residual copper catalysts in synthetic batches were quantified using ICP-MS, ensuring compliance with ICH Q3D guidelines .
Methodological Recommendations
- Optimizing Reaction Efficiency : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours vs. 48 hours) while maintaining yield .
- Handling Air-Sensitive Intermediates : Employ Schlenk techniques for cyclopropanamine coupling to prevent oxidation .
- Crystallization Troubleshooting : Add seed crystals or use anti-solvents (e.g., hexane) to improve crystal quality for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
